molecular formula C14H13N3O B11332550 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11332550
M. Wt: 239.27 g/mol
InChI Key: GPVKSROWFGDUKP-UHFFFAOYSA-N
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Description

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring system. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted quinazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its biological activity, it is being investigated for its potential use in treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)benzoic acid: This compound shares a similar phenylamino group but has a different core structure.

    2-Methyl-6-phenylpyridine-3-carboxylic acid: Another compound with a similar phenylamino group but a different ring system.

Uniqueness

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazoline ring system, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-anilino-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C14H13N3O/c18-13-8-4-7-12-11(13)9-15-14(17-12)16-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16,17)

InChI Key

GPVKSROWFGDUKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3

Origin of Product

United States

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